molecular formula C38H38N6O3S B10779184 3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid

Cat. No.: B10779184
M. Wt: 658.8 g/mol
InChI Key: QCQQONWEDCOTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C38H38N6O3S and its molecular weight is 658.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid, commonly referred to as A-1331852, is a synthetic organic compound noted for its potent biological activity as an inhibitor of the Bcl-xL protein, a member of the Bcl-2 family involved in regulating apoptosis. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C38H38N6O3S
  • Molecular Weight: 658.81 g/mol
  • CAS Number: 1430844-80-6

A-1331852 functions primarily as a Bcl-xL inhibitor , which plays a crucial role in the regulation of apoptosis by preventing the release of cytochrome c from mitochondria. By inhibiting Bcl-xL, A-1331852 promotes apoptosis in cancer cells, making it a candidate for cancer therapies.

Anticancer Efficacy

Research has demonstrated that A-1331852 exhibits significant anticancer properties:

  • Inhibition of Tumor Growth:
    • In vitro studies showed that A-1331852 effectively reduces cell viability in various cancer cell lines, including breast and ovarian cancer cells. The compound induced apoptosis by activating caspases and promoting mitochondrial dysfunction .
  • Combination Therapy:
    • A study indicated that when combined with other chemotherapeutic agents, A-1331852 enhances the overall cytotoxic effect on resistant cancer cells . This synergistic effect suggests potential for use in combination therapies to overcome drug resistance.

Autophagy Modulation

A recent investigation highlighted that A-1331852 not only induces apoptosis but also modulates autophagy pathways. It was found to disrupt autophagic flux by interfering with mTORC1 reactivation during starvation conditions, leading to increased accumulation of autophagic markers such as LC3-II . This dual action may provide a novel mechanism for its anticancer activity.

Case Studies

StudyFindings
Study 1 A phase I clinical trial demonstrated that A-1331852 was well-tolerated in patients with advanced solid tumors and showed preliminary signs of efficacy .
Study 2 In preclinical models, A-1331852 significantly reduced tumor size in xenograft models of breast cancer compared to control groups .
Study 3 Research indicated that A-1331852 could sensitize resistant ovarian cancer cells to paclitaxel treatment .

Safety and Toxicity

Toxicological assessments have shown that while A-1331852 is effective against cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic doses. Long-term studies are ongoing to fully understand its safety profile .

Properties

IUPAC Name

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQONWEDCOTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.